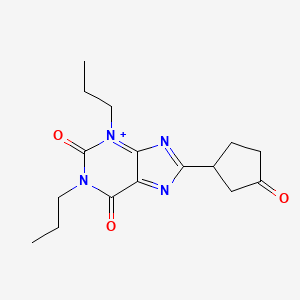![molecular formula C12H24O12S2 B12297256 [1-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl] sulfate](/img/structure/B12297256.png)
[1-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl] sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl] sulfate: is a complex organic compound characterized by multiple hydroxyl groups and a sulfate group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [1-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl]sulfat beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung des Thiolan-1-ium-Kerns, gefolgt von der Einführung von Hydroxylgruppen durch kontrollierte Oxidationsreaktionen. Der letzte Schritt beinhaltet die Sulfatierung des hydroxylierten Zwischenprodukts, um die Zielverbindung zu erhalten. Die Reaktionsbedingungen umfassen häufig die Verwendung starker Oxidationsmittel und Sulfatierungsreagenzien unter kontrollierten Temperatur- und pH-Bedingungen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann große Batch-Reaktoren umfassen, in denen die Syntheseschritte auf Ausbeute und Reinheit optimiert sind. Die Verwendung von Durchflussreaktoren kann ebenfalls in Betracht gezogen werden, um die Effizienz und Skalierbarkeit des Prozesses zu verbessern. Reinigungsschritte wie Kristallisation und Chromatographie werden eingesetzt, um das Endprodukt zu isolieren.
Analyse Chemischer Reaktionen
Reaktionstypen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Hydroxylgruppen, was zur Bildung von Ketonen oder Aldehyden führt.
Reduktion: Reduktionsreaktionen können den Thiolan-1-ium-Kern in sein entsprechendes Thiol-Derivat umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können an der Sulfatgruppe auftreten, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Sulfatierungsreagenzien: Schwefeltrioxid, Chlorsulfonsäure.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Derivate, reduzierte Thiolverbindungen und verschiedene Sulfate.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre vielfältigen funktionellen Gruppen ermöglichen vielfältige chemische Modifikationen, was sie zu einem vielseitigen Zwischenprodukt in der organischen Synthese macht.
Biologie
In der biologischen Forschung sind die Hydroxyl- und Sulfatgruppen der Verbindung von Interesse für die Untersuchung von Enzym-Interaktionen und Stoffwechselwegen. Sie kann als Modellverbindung dienen, um das Verhalten ähnlicher natürlich vorkommender Moleküle zu verstehen.
Medizin
Die Verbindung hat potenzielle Anwendungen in der Medizin, insbesondere in der Arzneimittelentwicklung. Ihre Strukturmerkmale können genutzt werden, um Moleküle mit spezifischen biologischen Aktivitäten zu entwickeln, wie z. B. Enzyminhibitoren oder Rezeptoragonisten.
Industrie
Im Industriesektor kann die Verbindung bei der Formulierung von Spezialchemikalien eingesetzt werden, darunter Tenside und Emulgatoren. Ihre einzigartigen Eigenschaften machen sie für Anwendungen in Kosmetika und Körperpflegeprodukten geeignet.
Wirkmechanismus
Der Wirkmechanismus von [1-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl]sulfat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Hydroxylgruppen können Wasserstoffbrückenbindungen mit Enzymen und Rezeptoren bilden und so deren Aktivität beeinflussen. Die Sulfatgruppe kann an ionischen Wechselwirkungen teilnehmen und so die biologischen Wirkungen der Verbindung weiter modulieren. Zu den beteiligten Wegen können Signaltransduktion und Stoffwechselprozesse gehören.
Wirkmechanismus
The mechanism of action of [1-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl] sulfate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The sulfate group can participate in ionic interactions, further modulating the compound’s biological effects. Pathways involved may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- [1-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl]phosphat
- [1-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl]nitrat
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen ist [1-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl]sulfat aufgrund seiner Sulfatgruppe einzigartig, die ihr besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein mehrerer Hydroxylgruppen erhöht auch ihre Reaktivität und ihr Potenzial für vielfältige Anwendungen.
Eigenschaften
Molekularformel |
C12H24O12S2 |
|---|---|
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
[1-[3,4-dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl] sulfate |
InChI |
InChI=1S/C12H24O12S2/c13-1-5(15)10(19)11(20)12(24-26(21,22)23)7(17)4-25-3-6(16)9(18)8(25)2-14/h5-20H,1-4H2 |
InChI-Schlüssel |
OMKXVFDVAGCPBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C([S+]1CC(C(C(C(C(CO)O)O)O)OS(=O)(=O)[O-])O)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


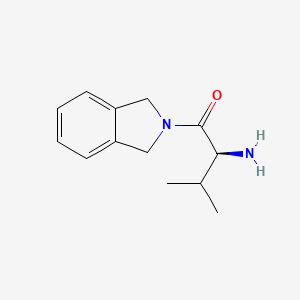

![4-[4-[(alpha-D-Glucopyranosyl)oxy]phenyl]-9-hydroxy-8-(1,2-dihydroxyethyl)-1,7-dioxaspiro[4.4]nonane-2,6-dione](/img/structure/B12297201.png)
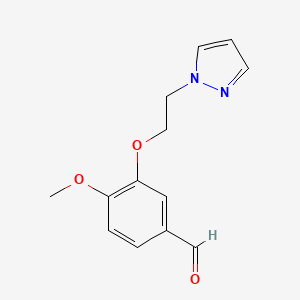
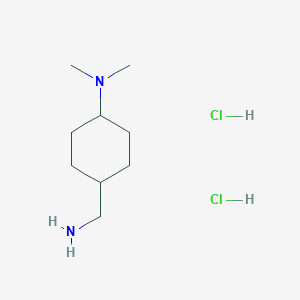

![1,1'-Bis(4-bromophenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12297224.png)
![2-(Piperidin-4-ylsulfonyl)benzo[d]thiazole hydrochloride](/img/structure/B12297239.png)
![2-[[2-(3,5-Dihydroxy-4-isopropyl-phenyl)-2-guanidino-acetyl]amino]acetic acid](/img/structure/B12297241.png)
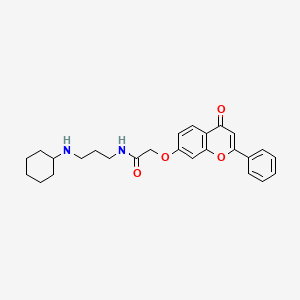
![3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B12297249.png)

